
2-amino-N-methylpyridine-4-carboxamide
Vue d'ensemble
Description
2-Amino-N-methylpyridine-4-carboxamide is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.16 . It can be used as SCDs modulators to treat or prevent neurological disorders and primary brain cancer .
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES string: CNC(=O)C1=CC(=NC=C1)N . The InChI string is InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H2,8,10)(H,9,11) .Physical And Chemical Properties Analysis
This compound appears as a pale beige to brown solid . It has a melting point of over 155°C . It is slightly soluble in DMSO and methanol when sonicated .Applications De Recherche Scientifique
Antitumor Activity
Compounds structurally related to 2-amino-N-methylpyridine-4-carboxamide have shown potent antitumor activity in preclinical assays. For instance, derivatives have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines, demonstrating significant potential in oncology (Lombardo et al., 2004).
Catalysis and Synthesis
In the field of catalysis and synthetic chemistry, derivatives of this compound have been employed in palladium-catalyzed aminocarbonylation reactions to synthesize N-substituted nicotinamides and related compounds. These synthetic methodologies enable the creation of biologically important compounds and highlight the versatility of this compound derivatives in chemical synthesis (Takács et al., 2007).
Enhancing Neurotransmitter Release
Research has also explored the effects of aminopyridines on synaptic and neuromuscular transmission. For example, 4-aminopyridine and its analogs have been found to directly stimulate high voltage-activated Ca2+ channels in neurons, thereby potentiating neurotransmitter release independently of their well-known role as K+ channel blockers. This finding underscores the potential therapeutic applications of these compounds in improving neuromuscular function (Wu et al., 2009).
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have been investigated, revealing their potential in combating microbial infections. For instance, silver(I) complexes with derivatives have shown considerable activity against various bacteria and yeasts, suggesting their use as novel antimicrobial agents (Abu-Youssef et al., 2010).
DNA Interactions
Additionally, studies on DNA interactions have highlighted the binding preferences and energies of acridine derivatives, providing insights into their mechanism of action as antitumor agents. Understanding how these compounds interact with DNA has implications for designing more effective anticancer drugs (Crenshaw et al., 1995).
Mécanisme D'action
Target of Action
It is known that the compound can be used as a modulator for stearoyl-coa desaturase (scd) to treat or prevent neurological disorders and primary brain cancer .
Mode of Action
It is known to inhibit the activity of inducible nitric oxide synthase (nos) isolated from mouse raw 2647 cells in vitro .
Pharmacokinetics
It is slightly soluble in dmso and methanol , which may influence its bioavailability.
Action Environment
Propriétés
IUPAC Name |
2-amino-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHKENVJHVZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





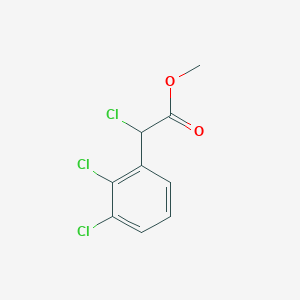
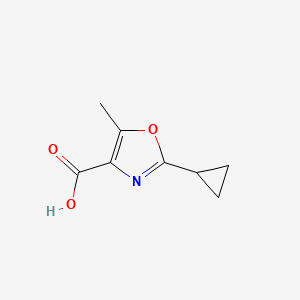

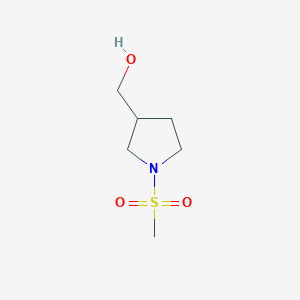
![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)
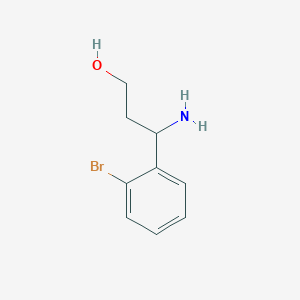
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
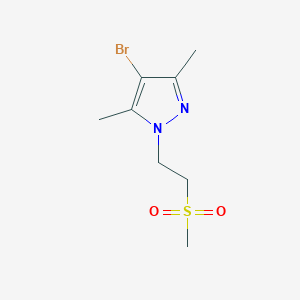
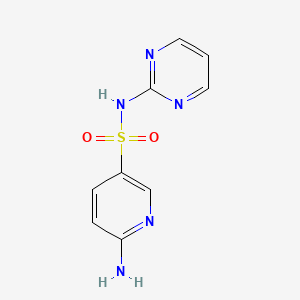

![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)